

An In-depth Technical Guide to 2-Hydroxy-3-methoxybenzonitrile

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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxybenzonitrile

Cat. No.: B1314107

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxy-3-methoxybenzonitrile**, also known as o-vanillonitrile. It covers the compound's chemical properties, synthesis, spectroscopic data, and potential biological activities, with a focus on its relevance to drug development and scientific research.

Chemical Properties and Structure

2-Hydroxy-3-methoxybenzonitrile is an organic compound with the chemical formula $C_8H_7NO_2$. It possesses a molecular weight of 149.15 g/mol ^[1]. The structure features a benzene ring substituted with a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a nitrile (-C≡N) group at positions 2, 3, and 1, respectively.

Table 1: Physicochemical Properties of **2-Hydroxy-3-methoxybenzonitrile**

Property	Value	Reference
CAS Number	6812-16-4	[1]
Molecular Formula	C ₈ H ₇ NO ₂	[1]
Molecular Weight	149.15 g/mol	[1]
Appearance	Solid	
IUPAC Name	2-Hydroxy-3-methoxybenzonitrile	

Synthesis of 2-Hydroxy-3-methoxybenzonitrile

A common and logical synthetic route to **2-Hydroxy-3-methoxybenzonitrile** involves a two-step process starting from the readily available o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This process first involves the formation of an oxime, followed by a dehydration reaction to yield the nitrile.

Experimental Protocol: Two-Step Synthesis from o-Vanillin

Step 1: Synthesis of 2-Hydroxy-3-methoxybenzaldehyde oxime

A general procedure for the formation of an aldoxime from an aldehyde involves its reaction with hydroxylamine hydrochloride.

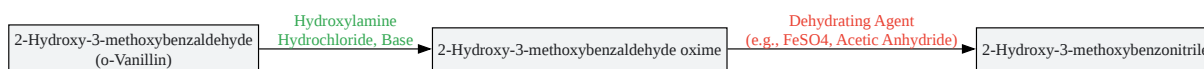
- Materials: 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), hydroxylamine hydrochloride, a base (e.g., sodium hydroxide or pyridine), and a suitable solvent (e.g., ethanol/water mixture).
- Procedure:
 - Dissolve 2-hydroxy-3-methoxybenzaldehyde in the chosen solvent system.
 - Add a solution of hydroxylamine hydrochloride and the base to the aldehyde solution.

- The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the product, 2-Hydroxy-3-methoxybenzaldehyde oxime, can be isolated by precipitation or extraction.

Step 2: Dehydration of 2-Hydroxy-3-methoxybenzaldehyde oxime to **2-Hydroxy-3-methoxybenzonitrile**

The dehydration of the aldoxime to the corresponding nitrile can be achieved using various dehydrating agents.

- Materials: 2-Hydroxy-3-methoxybenzaldehyde oxime, a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a milder reagent like ferrous sulfate in DMF), and a suitable solvent.
- Procedure:
 - Dissolve the 2-Hydroxy-3-methoxybenzaldehyde oxime in an appropriate solvent.
 - Add the dehydrating agent to the solution. The reaction conditions (temperature and time) will depend on the chosen reagent. For instance, refluxing with anhydrous ferrous sulfate in DMF has been shown to be effective for converting various aldehydes to nitriles in a one-pot synthesis.^[2]
 - The reaction progress is monitored by TLC.
 - After the reaction is complete, the **2-Hydroxy-3-methoxybenzonitrile** is isolated through workup and purification, which may involve extraction and chromatography.



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Synthesis of **2-Hydroxy-3-methoxybenzonitrile**.

Spectroscopic Data

Detailed experimental spectroscopic data for **2-Hydroxy-3-methoxybenzonitrile** is not readily available in the public domain. However, based on the known chemical shifts of related compounds, the following are predicted spectroscopic characteristics.

Predicted ^1H NMR Spectrum

The proton NMR spectrum of **2-Hydroxy-3-methoxybenzonitrile** in CDCl_3 is expected to show signals corresponding to the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will likely appear as a multiplet in the range of δ 6.8-7.5 ppm. The methoxy group protons would be a singlet around δ 3.9 ppm. The phenolic hydroxyl proton will likely be a broad singlet, with its chemical shift being concentration and solvent dependent.

Predicted ^{13}C NMR Spectrum

The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The nitrile carbon is expected to have a chemical shift in the range of 115-120 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with the carbons attached to the oxygen atoms (C-OH and C-OCH_3) being the most downfield. The methoxy carbon will have a signal around δ 56 ppm.

Predicted FT-IR Spectrum

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present:

- A broad O-H stretching band for the hydroxyl group around $3200\text{-}3600\text{ cm}^{-1}$.
- A $\text{C}\equiv\text{N}$ stretching band for the nitrile group around $2220\text{-}2260\text{ cm}^{-1}$.
- C-O stretching bands for the ether and phenol groups in the $1000\text{-}1300\text{ cm}^{-1}$ region.
- Aromatic C-H and C=C stretching bands.

Predicted Mass Spectrum

In the mass spectrum, the molecular ion peak $[M]^+$ would be expected at $m/z = 149$. Common fragmentation patterns would likely involve the loss of a methyl group ($-CH_3$) from the methoxy group to give a fragment at $m/z = 134$, and potentially the loss of a hydrogen cyanide molecule ($-HCN$).

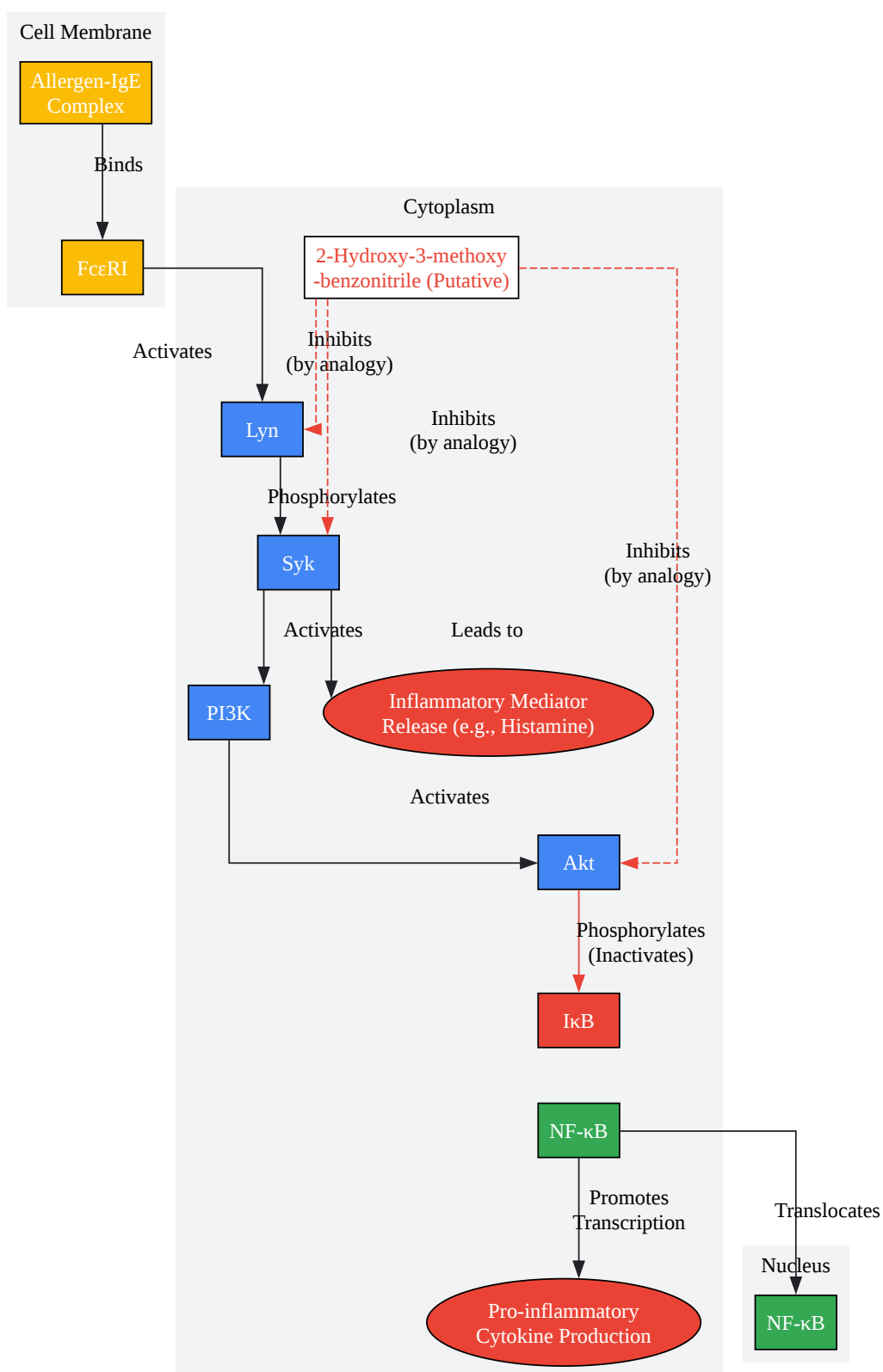
Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of **2-Hydroxy-3-methoxybenzonitrile** have been identified, research on closely related compounds provides insights into its potential pharmacological effects. Vanillin and its derivatives are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

A study on the closely related compound, 2-hydroxy-3-methoxybenzoic acid, has demonstrated its ability to attenuate mast cell-mediated allergic reactions. This effect was shown to be mediated through the modulation of the FcεRI signaling pathway.^[3]

FcεRI Signaling Pathway Inhibition

The binding of an allergen-IgE complex to the FcεRI receptor on mast cells initiates a signaling cascade that leads to degranulation and the release of inflammatory mediators like histamine. The study on 2-hydroxy-3-methoxybenzoic acid showed that it inhibits this pathway by suppressing the phosphorylation of key downstream signaling molecules, including Lyn, Syk, and Akt, and preventing the nuclear translocation of NF-κB.^[3]



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Putative inhibition of the FcεRI signaling pathway.

Given the structural similarity, it is plausible that **2-Hydroxy-3-methoxybenzonitrile** could exhibit similar inhibitory effects on this or other inflammatory signaling pathways. However, this remains to be experimentally verified.

Derivatives of the structurally related 2-hydroxy-3-methoxybenzylamine have been investigated as inhibitors of 12-lipoxygenase, an enzyme involved in inflammatory responses.[4] This further suggests the potential of the 2-hydroxy-3-methoxy-substituted benzene ring as a scaffold for developing anti-inflammatory agents.

Applications and Future Directions

2-Hydroxy-3-methoxybenzonitrile serves as a valuable building block in organic synthesis for the creation of more complex molecules with potential pharmaceutical applications. Its functional groups offer multiple sites for chemical modification, allowing for the generation of diverse compound libraries for drug discovery screening.

Future research should focus on:

- **Definitive Synthesis and Characterization:** Establishing and publishing a detailed, reproducible synthesis protocol and complete spectroscopic data for **2-Hydroxy-3-methoxybenzonitrile**.
- **Biological Screening:** Investigating the biological activity of **2-Hydroxy-3-methoxybenzonitrile** in a range of assays, including antimicrobial, antioxidant, anti-inflammatory, and anticancer screens.
- **Mechanism of Action Studies:** If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways affected by the compound.

Safety and Handling

Based on safety data sheets for related compounds, **2-Hydroxy-3-methoxybenzonitrile** should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer: The information provided in this guide is for research and informational purposes only. The predicted spectroscopic data and potential biological activities are based on analogies to related compounds and require experimental validation. Always consult official safety data sheets before handling any chemical.

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